molecular formula C9H9ClN2S B1492758 4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091617-83-1

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1492758
M. Wt: 212.7 g/mol
InChI Key: ZPMCSDJTLTVRCD-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CEThP) is a heterocyclic compound consisting of a pyrazole ring system with a thiophene and a chloroethyl substituent. It is a relatively new compound that has been gaining attention in scientific research due to its potential applications in various fields. CEThP has shown promise in the areas of drug delivery, catalysis, and material science.

Scientific Research Applications

Catalytic Applications and Nanoparticle Generation

  • Palladium(II) Complexes and Nano-Particles: The synthesis of palladium(II) complexes using pyrazolated thio/selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrated their efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% in 2 hours. Furthermore, these complexes facilitated the single-source one-pot synthesis of Pd(4)Se and PdSe nanoparticles, which also catalyze Suzuki coupling reactions (Sharma et al., 2013).

Antimicrobial Activity

  • Novel Chitosan Schiff Bases: Heteroaryl pyrazole derivatives, including those related to the 4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole framework, were synthesized and reacted with chitosan to form Schiff bases. These compounds exhibited antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020).

Synthesis Methodologies

  • Flexible Synthesis of Pyrazoles: A new method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5 was developed. This approach provides precursors for further chemical modifications and has implications for the design of ligands and potentially active pharmaceutical ingredients (Grotjahn et al., 2002).

Structural Characterization

  • Isostructural Thiazoles: The synthesis and structural characterization of isostructural thiazoles featuring a pyrazole moiety demonstrated the versatility of this chemical framework in forming stable compounds with potential applications in material science and medicinal chemistry (Kariuki et al., 2021).

Antidepressant Activity

  • Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides: A series of thiophene-based pyrazolines were synthesized and evaluated for their antidepressant activity. One compound in particular showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew et al., 2014).

properties

IUPAC Name

4-(2-chloroethyl)-5-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMCSDJTLTVRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
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Reactant of Route 3
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 4
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 5
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole

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